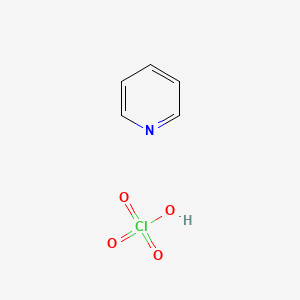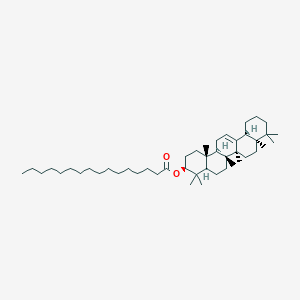
氮化钛
描述
Titanium nitride is a hard ceramic material with a metallic luster, composed of titanium and nitrogen. It is known for its high hardness, wear resistance, and chemical stability. Titanium nitride is often used as a coating for various materials, including metal and ceramic surfaces, to enhance their durability and performance . It has a molar mass of 61.874 g/mol and a melting point of about 2947°C . Titanium nitride is also used for decorative purposes due to its golden appearance when applied as a thin coating .
Synthetic Routes and Reaction Conditions:
Chemical Vapor Deposition (CVD): In this method, pure titanium is sublimed and reacted with nitrogen in a high-energy, vacuum environment.
Physical Vapor Deposition (PVD): This includes sputter deposition, cathodic arc deposition, or electron-beam heating, where titanium is sublimed and reacted with nitrogen.
Sol-Gel Method: Titanium nitride ultrafine powders can be prepared from tetrabutyl titanate and sucrose by sol-gel and microwave carbothermal reduction methods.
Industrial Production Methods:
Reactive Sputtering: This involves the deposition of titanium in a nitrogen atmosphere, forming titanium nitride on the substrate.
Arc Melting: Titanium and nitrogen are combined in an arc furnace to produce titanium nitride.
Types of Reactions:
Oxidation: Titanium nitride oxidizes at 800°C in a normal atmosphere.
Reduction: Titanium nitride can be reduced to titanium and nitrogen under certain conditions.
Substitution: Titanium nitride can undergo substitution reactions where nitrogen atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or other reducing agents at elevated temperatures.
Substitution: Various elements or compounds that can replace nitrogen in the titanium nitride lattice.
Major Products Formed:
Oxidation: Titanium dioxide and nitrogen gas.
Reduction: Titanium metal and nitrogen gas.
Substitution: Compounds where nitrogen is replaced by other elements.
科学研究应用
Titanium nitride has a wide range of applications in scientific research and industry:
作用机制
Target of Action:
Titanium nitride primarily targets surface properties when used as a coating. It is commonly applied via physical vapor deposition (PVD) on various materials, including titanium alloys, steel, carbide, and aluminum components. The goal is to enhance the substrate’s surface hardness, wear resistance, and protection against corrosion .
Mode of Action:
The interaction between TiN and its targets involves a stepwise process. When deposited as a thin coating, TiN forms a crystal structure similar to sodium chloride (NaCl). It undergoes oxidation at around 800°C in a normal atmosphere. The compound is chemically stable at room temperature but can be slowly attacked by concentrated acid solutions with rising temperatures .
Biochemical Pathways:
While TiN doesn’t directly engage in biochemical pathways within living organisms, its impact lies in its physical properties. By hardening and protecting surfaces, it contributes to the longevity and functionality of cutting tools, medical implants, and other components. The downstream effects include improved wear resistance and reduced friction .
Pharmacokinetics:
TiN is not ingested or metabolized like traditional pharmaceuticals. Instead, its pharmacokinetics relate to its coating properties. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties are relevant in terms of its application and durability. These properties differ significantly from those of orally administered drugs .
Result of Action:
The molecular and cellular effects of TiN are indirect but impactful. When applied to cutting surfaces, it reduces wear and extends the lifespan of tools. In medical implants, TiN’s non-toxic, corrosion-resistant exterior ensures biocompatibility and long-term stability within the body .
Action Environment:
Environmental factors play a crucial role in TiN’s efficacy and stability. For instance:
相似化合物的比较
Titanium nitride is compared with other similar compounds, such as:
Titanium Carbonitride (TiCN): Similar in hardness and wear resistance but has different chemical properties due to the presence of carbon.
Titanium Aluminum Nitride (TiAlN): Offers better oxidation resistance at high temperatures compared to titanium nitride.
Titanium Diboride (TiB2): Known for its high hardness and thermal conductivity but differs in chemical stability and applications.
Uniqueness of Titanium Nitride:
High Hardness: Titanium nitride has a Vickers hardness of 1800–2100, making it one of the hardest ceramic materials.
Golden Appearance: Its unique golden color when applied as a thin coating makes it desirable for decorative purposes.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of titanium nitride, researchers and industry professionals can better utilize this compound in their respective fields.
属性
IUPAC Name |
azanylidynetitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTOMJZYCJJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiN, NTi | |
| Record name | Titanium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067109 | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.874 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Titanium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11116-16-8, 25583-20-4 | |
| Record name | Titanium nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium mononitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25583-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025583204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium nitride (TiN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Titanium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)






![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)

![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)
